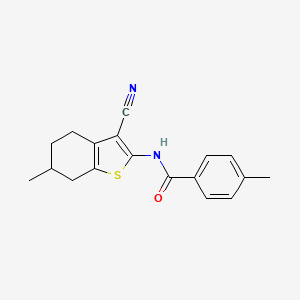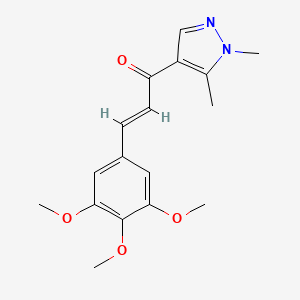![molecular formula C16H12ClN7O B14927831 N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14927831.png)
N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of certain enzymes and receptors. The presence of the chlorobenzyl group and the triazolopyrimidine scaffold contributes to its unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of hydrazine with a β-keto ester to form the pyrazole ring.
Introduction of the chlorobenzyl group: The pyrazole intermediate is then reacted with 2-chlorobenzyl chloride in the presence of a base to introduce the chlorobenzyl group.
Formation of the triazolopyrimidine scaffold: The chlorobenzyl-pyrazole intermediate is then reacted with a triazole derivative under cyclization conditions to form the triazolopyrimidine scaffold.
Introduction of the carboxamide group: Finally, the triazolopyrimidine intermediate is reacted with an appropriate amine to introduce the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial production may involve the use of continuous flow reactors to scale up the synthesis process.
化学反应分析
Types of Reactions
N~2~-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions can occur at the carboxamide group.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced derivatives of the carboxamide group.
Substitution: Substituted derivatives at the chlorobenzyl group.
科学研究应用
N~2~-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly for kinases and other enzymes involved in cell signaling.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
作用机制
The mechanism of action of N2-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the target enzyme or receptor, inhibiting its activity. This can lead to the modulation of various cellular pathways, resulting in its observed biological effects. For example, as a kinase inhibitor, it can block the phosphorylation of key proteins involved in cell proliferation and survival.
相似化合物的比较
N~2~-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can be compared with other similar compounds, such as:
Pyrazolopyrimidine derivatives: These compounds share the pyrazolopyrimidine scaffold and exhibit similar biological activities.
Triazolopyrimidine derivatives: These compounds have the triazolopyrimidine scaffold and are also studied for their enzyme inhibitory activities.
Chlorobenzyl derivatives: Compounds with the chlorobenzyl group often exhibit similar chemical reactivity and biological activities.
The uniqueness of N2-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE lies in its specific combination of these structural features, which contributes to its distinct biological activities and potential therapeutic applications.
属性
分子式 |
C16H12ClN7O |
|---|---|
分子量 |
353.76 g/mol |
IUPAC 名称 |
N-[1-[(2-chlorophenyl)methyl]pyrazol-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C16H12ClN7O/c17-12-5-2-1-4-11(12)10-23-9-6-13(21-23)19-15(25)14-20-16-18-7-3-8-24(16)22-14/h1-9H,10H2,(H,19,21,25) |
InChI 键 |
QGQAZAWLDAUJNI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CN2C=CC(=N2)NC(=O)C3=NN4C=CC=NC4=N3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-(furan-2-yl)-N-(2-methoxy-5-methylphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14927754.png)
![4-(thiophen-2-yl)-2-[3-(thiophen-2-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B14927767.png)
![N-[1-(ethoxymethyl)-1H-pyrazol-4-yl]-3-(naphthalen-2-ylsulfonyl)propanamide](/img/structure/B14927768.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14927769.png)
![4-chloro-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B14927774.png)

![N-(2-cyanophenyl)-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14927778.png)
![2-{4-[(4-Methoxyphenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B14927782.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide](/img/structure/B14927790.png)
![5-tert-butyl-N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B14927791.png)
![2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B14927794.png)
![2-[(E)-{2-[5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]hydrazinylidene}methyl]phenol](/img/structure/B14927806.png)
![benzyl {[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B14927823.png)
